molecular formula C8H10ClNO4S2 B13635981 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13635981
M. Wt: 283.8 g/mol
InChI Key: YBHGEKVAPXRNHP-UHFFFAOYSA-N
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Description

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonamide with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines a sulfonamide group with a sulfonyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H10ClNO4S2

Molecular Weight

283.8 g/mol

IUPAC Name

1-(4-sulfamoylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H10ClNO4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,10,13,14)

InChI Key

YBHGEKVAPXRNHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)Cl

Origin of Product

United States

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